molecular formula C16H11ClF3N5O B2771344 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 921143-41-1

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2771344
CAS No.: 921143-41-1
M. Wt: 381.74
InChI Key: FIOBGTWHKYPOQW-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of a tetrazole ring, a chlorophenyl group, and a trifluoromethyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.

    Attachment of the Tetrazole to Benzyl Chloride: The tetrazole ring is then attached to benzyl chloride through a nucleophilic substitution reaction.

    Formation of the Benzamide: The final step involves the reaction of the intermediate product with 2-(trifluoromethyl)benzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like nitrating agents or halogenating agents.

Major Products

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Reduced forms of the tetrazole or benzamide.

    Substitution: Substituted derivatives of the chlorophenyl group.

Scientific Research Applications

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and trifluoromethyl group are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)aniline: Similar structure but with an aniline group instead of a benzamide group.

Uniqueness

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is unique due to the presence of both the tetrazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the tetrazole ring contributes to its binding affinity and specificity.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N5O/c17-10-5-7-11(8-6-10)25-14(22-23-24-25)9-21-15(26)12-3-1-2-4-13(12)16(18,19)20/h1-8H,9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOBGTWHKYPOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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